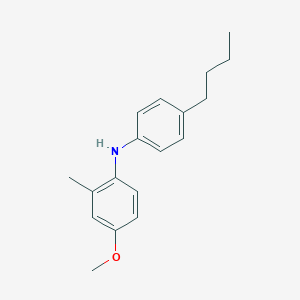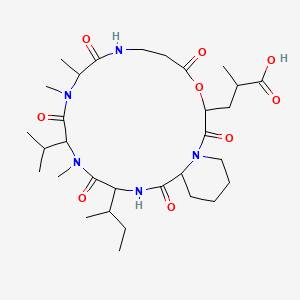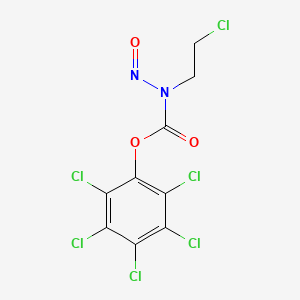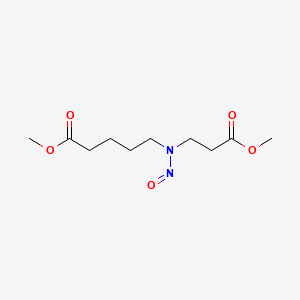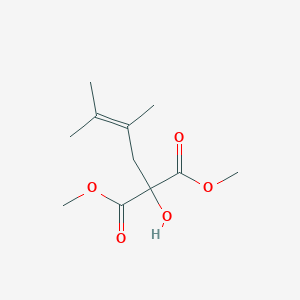
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate is a chemical compound known for its unique properties and applications in various scientific fields. This compound is part of the acridinium family, which is known for its chemiluminescent properties. The presence of the dimethylamino and phenyl groups in its structure contributes to its distinct chemical behavior and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate typically involves the reaction of acridinium salts with thiocyanate ions. One common method involves the use of acridinium chloride and potassium thiocyanate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced acridinium compounds.
Substitution: Nucleophilic substitution reactions can occur at the acridinium nitrogen or the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield acridone derivatives, while substitution reactions can produce various substituted acridinium compounds.
Aplicaciones Científicas De Investigación
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a chemiluminescent probe in analytical chemistry for detecting various analytes.
Biology: Employed in bioassays and imaging techniques due to its luminescent properties.
Medicine: Investigated for potential therapeutic applications, including as a photosensitizer in photodynamic therapy.
Industry: Utilized in the development of luminescent materials and sensors.
Mecanismo De Acción
The mechanism of action of Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate involves its ability to undergo chemiluminescent reactions. Upon oxidation, the compound forms an excited state intermediate that emits light as it returns to the ground state. This property is exploited in various analytical and imaging applications. The molecular targets and pathways involved in its action depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Acridinium esters: Known for their chemiluminescent properties and used in similar applications.
Phenylacridinium compounds: Share structural similarities and exhibit comparable reactivity.
Dimethylaminophenyl derivatives: Possess similar electronic properties due to the presence of the dimethylamino group.
Uniqueness
Acridinium, 9-(4-(dimethylamino)phenyl)-10-phenyl-, thiocyanate is unique due to the combination of its structural features, which confer distinct chemical and physical properties
Propiedades
Número CAS |
82679-88-7 |
|---|---|
Fórmula molecular |
C28H23N3S |
Peso molecular |
433.6 g/mol |
Nombre IUPAC |
N,N-dimethyl-4-(10-phenylacridin-10-ium-9-yl)aniline;thiocyanate |
InChI |
InChI=1S/C27H23N2.CHNS/c1-28(2)21-18-16-20(17-19-21)27-23-12-6-8-14-25(23)29(22-10-4-3-5-11-22)26-15-9-7-13-24(26)27;2-1-3/h3-19H,1-2H3;3H/q+1;/p-1 |
Clave InChI |
BUSOEUDSPWVYII-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C5=CC=CC=C5.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


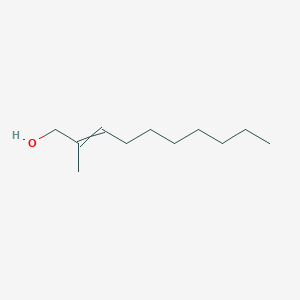
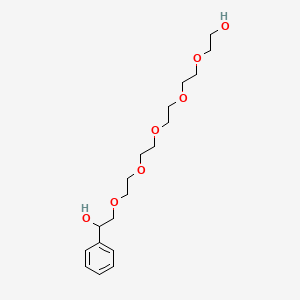

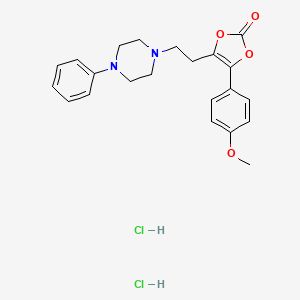
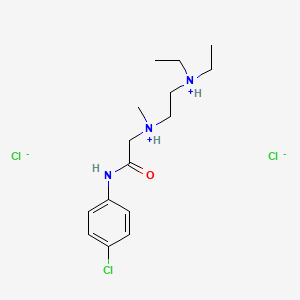
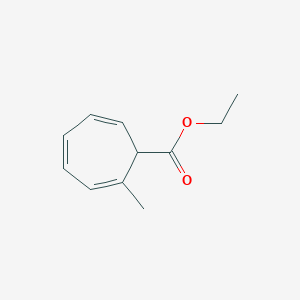
![([1,1'-Biphenyl]-4-yl)(4-methoxyphenyl)methanone](/img/structure/B14432307.png)
